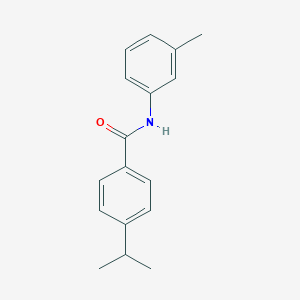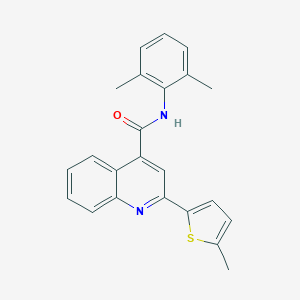
N-(3,5-dimethylphenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-3-methoxybenzamide, also known as Dimebolin, is a chemical compound with potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has been studied for its pharmacological properties.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, such as the cholinergic and glutamatergic systems. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are implicated in neuroinflammation. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, it also has some limitations, such as its limited solubility in aqueous solutions, which can affect its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethylphenyl)-3-methoxybenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, it would be interesting to investigate its mechanism of action in more detail and to identify its molecular targets. Furthermore, it would be valuable to develop more potent and selective analogs of N-(3,5-dimethylphenyl)-3-methoxybenzamide for therapeutic purposes.
Conclusion:
N-(3,5-dimethylphenyl)-3-methoxybenzamide is a small molecule with potential therapeutic applications in various diseases, particularly neurodegenerative disorders. Its pharmacological properties, such as neuroprotection, anti-inflammatory, and antioxidant effects, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-3-methoxybenzamide involves the reaction of 3,5-dimethylaniline and 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity and yield of the product can be determined using analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
5572-65-6 |
|---|---|
Nom du produit |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(18)13-5-4-6-15(10-13)19-3/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
YOYXSQKGMBWPGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)C |
Synonymes |
N-(3,5-dimethylphenyl)-3-methoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)

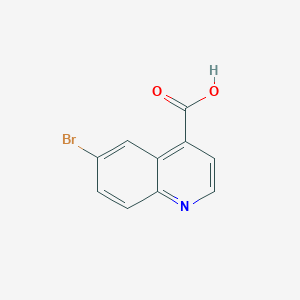
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
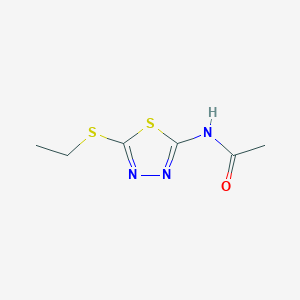

![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
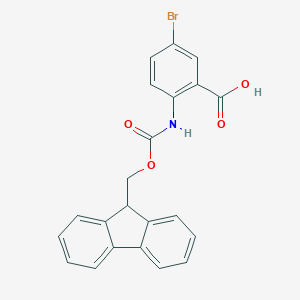
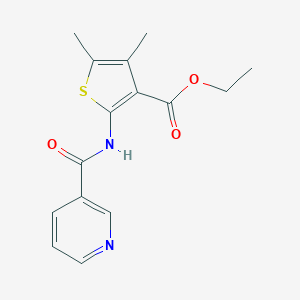
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

